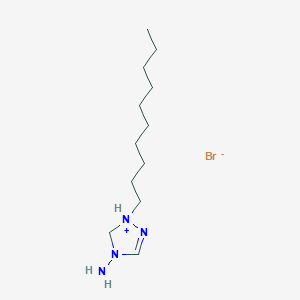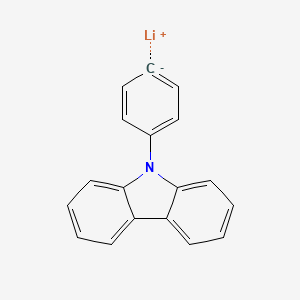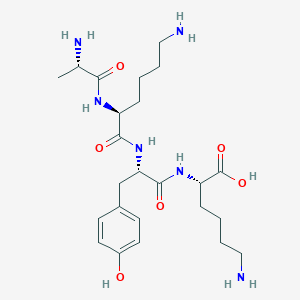
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a chemical compound belonging to the class of triazolium salts It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves the reaction of a decylamine with a triazole derivative under specific conditions. One common method involves the use of decylamine and 4-amino-1,2,4-triazole in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as surfactants and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-dodecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium: Similar structure with a longer alkyl chain.
4-Amino-3-isopropyl-1,2,4-triazoline-5-one: Contains a triazole ring with different substituents.
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole-5-ylidene: Another triazole derivative with different functional groups.
Uniqueness
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is unique due to its specific alkyl chain length and the presence of the bromide ion. These features can influence its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
188589-39-1 |
|---|---|
Fórmula molecular |
C12H27BrN4 |
Peso molecular |
307.27 g/mol |
Nombre IUPAC |
1-decyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;bromide |
InChI |
InChI=1S/C12H26N4.BrH/c1-2-3-4-5-6-7-8-9-10-16-12-15(13)11-14-16;/h11H,2-10,12-13H2,1H3;1H |
Clave InChI |
HRVSWRLRPMXOMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[NH+]1CN(C=N1)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)



![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)

![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)



![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)


